Cas no 1225720-27-3 (4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one)
4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one
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- Inchi: 1S/C12H18N2O/c1-10-4-7-14(12(15)8-10)9-11-2-5-13-6-3-11/h4,7-8,11,13H,2-3,5-6,9H2,1H3
- InChI Key: NNOSZPOWCKQKAX-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2CCNCC2)C=CC(C)=C1
4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M255836-100mg |
4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1h)-one |
1225720-27-3 | 100mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M255836-500mg |
4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1h)-one |
1225720-27-3 | 500mg |
$ 570.00 | 2022-06-04 | ||
| TRC | M255836-1g |
4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1h)-one |
1225720-27-3 | 1g |
$ 865.00 | 2022-06-04 | ||
| Life Chemicals | F2158-1650-0.25g |
4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one |
1225720-27-3 | 95%+ | 0.25g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F2158-1650-0.5g |
4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one |
1225720-27-3 | 95%+ | 0.5g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F2158-1650-1g |
4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one |
1225720-27-3 | 95%+ | 1g |
$611.0 | 2023-09-06 | |
| Life Chemicals | F2158-1650-2.5g |
4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one |
1225720-27-3 | 95%+ | 2.5g |
$1222.0 | 2023-09-06 | |
| Life Chemicals | F2158-1650-5g |
4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one |
1225720-27-3 | 95%+ | 5g |
$1833.0 | 2023-09-06 | |
| Life Chemicals | F2158-1650-10g |
4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one |
1225720-27-3 | 95%+ | 10g |
$2566.0 | 2023-09-06 |
4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one
Chemical Profile of 4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one (CAS No: 1225720-27-3)
4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one, identified by its Chemical Abstracts Service number (CAS No: 1225720-27-3), is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic organic molecule has garnered attention due to its structural complexity and potential biological activities. The presence of multiple functional groups, including a pyridinone core and a piperidine moiety, makes it a versatile scaffold for drug discovery and medicinal chemistry investigations.
The compound’s molecular structure consists of a pyridine ring substituted with a methyl group at the 4-position and an N-methylpiperidine group at the 1-position. This unique arrangement contributes to its distinct electronic properties and reactivity, which are of great interest to synthetic chemists. The pyridinone moiety, specifically the 2(1H)-one functional group, imparts acidic characteristics to the molecule, facilitating various chemical transformations and interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one. Researchers have been investigating its role in modulating various biological pathways, particularly those relevant to neurological disorders and inflammatory conditions. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further development.
One of the most intriguing aspects of this molecule is its ability to interact with multiple targets simultaneously. The piperidine group, known for its ability to enhance binding affinity and selectivity, plays a crucial role in this regard. Additionally, the pyridinone core provides a platform for further derivatization, allowing chemists to fine-tune the properties of the compound for specific applications. These features make 4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one an attractive scaffold for designing novel therapeutic agents.
The synthesis of 4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions, cyclization processes, and functional group transformations. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of the molecule efficiently.
Recent advancements in computational chemistry have also contributed to the study of 4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one. Molecular modeling simulations allow researchers to predict the binding modes of this compound with various biological targets, providing valuable insights into its potential pharmacological effects. These simulations are often combined with experimental data to validate computational predictions and guide further structural modifications.
The biological activity of 4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one has been evaluated in several in vitro assays. Initial studies have shown promising results in terms of inhibiting key enzymes involved in inflammation and pain signaling. The compound’s ability to interact with these enzymes suggests its potential as an anti-inflammatory agent. Additionally, preliminary toxicology studies indicate that 4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one exhibits low toxicity at therapeutic doses, making it a safe candidate for further development.
Future research directions for 4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one include exploring its efficacy in animal models and conducting clinical trials to assess its therapeutic potential in humans. The development of novel drug candidates is a lengthy process that requires rigorous testing to ensure safety and efficacy. However, the encouraging preliminary data make 4-methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one a compound worth pursuing.
The industrial significance of 4-methyl-1-(piperidin-4-yli)methy]pyridine]n -2(H]-on cannot be overstated. As pharmaceutical research continues to evolve, compounds like this one play a crucial role in discovering new treatments for various diseases. The versatility of CAS No: 1225720 -27 -3 makes it a valuable asset in the pharmaceutical industry, with potential applications ranging from central nervous system disorders to metabolic diseases.
In conclusion, -on (CAS No: 12257 -3) is a fascinating compound with significant pharmaceutical potential. Its unique structure and biological activities make it an attractive candidate for drug development. With ongoing research efforts aimed at elucidating its mechanisms of action and optimizing its properties, -on (CAS No: 12257 -3) holds promise as a future therapeutic agent that could improve patient outcomes across multiple disease areas.
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